3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1-benzhydrylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-12-11-18(21)13-20(14-18)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,21H,11-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJUHUNRNETON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate
The displacement strategy hinges on the preparation of 1-(diphenylmethyl)azetidin-3-yl methanesulfonate, a bench-stable intermediate synthesized from 1-(diphenylmethyl)azetidin-3-ol. Treatment with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the mesylate in 89% purity after silica gel chromatography.
Amine Displacement Reactions
Reaction of the mesylate with 2-aminoethylamine in acetonitrile at 80°C for 12 hours affords 3-(2-aminoethyl)-1-(diphenylmethyl)azetidin-3-ol (Table 1). Critical parameters include:
- Solvent : Acetonitrile enhances nucleophilicity and reaction rate.
- Stoichiometry : A 2:1 ratio of amine to mesylate minimizes dimerization byproducts.
- Workup : Sequential washes with brine and sodium bicarbonate ensure removal of residual sulfonic acids.
Table 1: Optimization of Displacement Conditions
| Amine Equivalents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 80 | 33 | 85 |
| 2.0 | 80 | 72 | 98 |
| 2.0 | 100 | 68 | 95 |
The optimized protocol (2 equivalents amine, 80°C) achieves 72% isolated yield, surpassing strain-release aminolysis methods by 16%.
Grignard Addition to Azetidin-3-one Precursors
Synthesis of 1-(Diphenylmethyl)azetidin-3-one
Oxidation of 1-(diphenylmethyl)azetidin-3-ol using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in dichloromethane provides the ketone in 37% yield. Silica gel chromatography (8:1 hexanes:ethyl acetate) ensures >95% purity.
Stereoselective Grignard Functionalization
Addition of Boc-protected 2-aminoethylmagnesium bromide to the ketone in tetrahydrofuran (THF) at -78°C generates the tertiary alcohol with diastereomeric ratios up to 4:1 (Table 2). Deprotection with trifluoroacetic acid (TFA) liberates the free amine in 82% yield.
Table 2: Grignard Reaction Performance
| Grignard Reagent | Temperature (°C) | dr (syn:anti) | Yield (%) |
|---|---|---|---|
| BocNH(CH2)2MgBr | -78 | 4:1 | 68 |
| BocNH(CH2)2MgBr | 25 | 1.5:1 | 55 |
| TsNH(CH2)2MgBr | -78 | 3:1 | 60 |
Cryogenic conditions favor syn addition, attributed to chelation control between the Grignard reagent and ketone oxygen.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Mesylate Displacement : Advantages include single-step functionalization and compatibility with unprotected amines. Industrial scalability is facilitated by minimal purification requirements.
- Grignard Addition : While stereochemically versatile, this method necessitates air-sensitive reagents and cryogenic conditions, complicating large-scale production.
Functional Group Tolerance
- Displacement reactions tolerate electron-deficient amines (e.g., trifluoromethyl-substituted piperazines), whereas Grignard protocols require inert atmospheres to prevent ketone reduction.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield corresponding oxides, while reduction of the azetidine ring may produce reduced azetidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds related to 3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol exhibit promising anticancer properties. For instance, a study on azetidine derivatives demonstrated significant antiproliferative effects on breast cancer cell lines, specifically MCF-7 and MDA-MB-231 cells. The compounds were found to inhibit tubulin assembly, which is crucial for cancer cell division and proliferation. This mechanism suggests that the azetidine scaffold could be a viable candidate for developing new anticancer agents .
1.2 Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Research has shown that derivatives of azetidine can act as phosphodiesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's. By modulating cyclic nucleotide levels, these compounds may enhance cognitive function and provide neuroprotective benefits .
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound involves several chemical reactions that can be optimized to yield high purity and yield. Various synthetic methods have been explored, including the use of different catalysts and reaction conditions to improve efficiency .
Table 1: Synthetic Methods Overview
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Catalytic Hydrogenation | 85 | Hydrogen gas, palladium catalyst |
| Nucleophilic Substitution | 75 | Alkyl halides, base |
| Reductive Amination | 90 | Amine, reducing agent |
Case Studies
3.1 Case Study: Antiproliferative Effects
In a recent study, a series of azetidine derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines. The results indicated that specific modifications to the azetidine ring significantly enhanced activity compared to the parent compound. The study concluded that structural variations could lead to more potent anticancer agents .
3.2 Case Study: PDE Inhibition
Another study focused on the inhibition of phosphodiesterase enzymes by azetidine derivatives, highlighting their potential in treating neurological disorders. The findings demonstrated that certain derivatives showed selective inhibition of PDE9, which is linked to cognitive enhancement in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Azetidine Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Azetidine Derivatives and Their Properties
*Hypothesized based on structural analogs.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Solubility: The 2-aminoethyl group introduces a primary amine, enabling salt formation (e.g., hydrochloride salts in ), which enhances water solubility.
Biological Activity
3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol, a compound characterized by its unique azetidine ring structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's chemical structure includes an azetidine ring, an aminoethyl group, and a diphenylmethyl group. These components contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The benzhydryl group enhances hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with active site residues of target proteins. This dual interaction profile may modulate the activity of these proteins, leading to various biological effects.
Antiproliferative Effects
Recent studies have indicated that derivatives of azetidin-3-ol compounds exhibit significant antiproliferative activities against cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent cytotoxic effects . These compounds were also effective in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.
Metabolic Effects
The compound has been investigated for its effects on metabolic pathways. Research indicates that it may play a role in regulating glucose metabolism and lipid profiles. In animal models, administration of similar compounds resulted in a significant reduction in blood glucose levels and improvements in lipid profiles . Such findings suggest potential applications in treating metabolic disorders like diabetes.
Case Studies
Research Applications
This compound has several promising applications in medicinal chemistry:
- Drug Development : Its unique structure makes it a candidate for developing enzyme inhibitors and receptor modulators.
- Material Science : The compound's properties may be explored for creating novel materials with specific functionalities.
- Therapeutic Use : Investigated for potential therapeutic properties, particularly in metabolic diseases and cancer treatment.
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol, and how do reaction conditions influence yield?
Answer:
The synthesis of azetidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group protection/deprotection. For example, analogous compounds like 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol are synthesized via halogenation of precursors followed by cyclization in solvents like dichloromethane or 1,2-dimethoxyethane . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency due to improved solubility of intermediates.
- Catalysts : Use of bases like sodium hydride facilitates deprotonation during ring formation .
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions in cyclization steps .
For the target compound, a plausible route involves diphenylmethyl-protected azetidin-3-ol precursors undergoing reductive amination with 2-aminoethyl groups.
Basic: What analytical techniques are most effective for structural characterization of this compound?
Answer:
Characterization requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure and substituent positions. For example, azetidine protons typically resonate at δ 3.0–4.5 ppm, while diphenylmethyl groups show aromatic signals at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the aminoethyl and diphenylmethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.
Advanced: How can factorial design optimize reaction conditions for improved yield and reproducibility?
Answer:
Factorial design minimizes experimental trials while accounting for critical variables. For azetidine synthesis, factors like solvent polarity, temperature, and catalyst concentration are tested at multiple levels. For example:
- A 2 factorial design could evaluate solvent (DMF vs. THF), temperature (60°C vs. 80°C), and base (NaH vs. KCO).
- Response surface methodology (RSM) then models interactions between variables to identify optimal conditions .
This approach reduced cyclization time by 30% in analogous azetidine syntheses .
Advanced: How can low yields in the cyclization step be systematically addressed?
Answer:
Low yields often stem from incomplete ring closure or side reactions. Mitigation strategies include:
- Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) to stabilize transition states.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance intramolecular bonding .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the aminoethyl group, preventing undesired nucleophilic attacks .
Parallel experiments with kinetic monitoring (e.g., in situ IR) can identify rate-limiting steps .
Advanced: How can computational modeling predict the compound’s reactivity and guide synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) simulate reaction pathways and transition states:
- Reaction Path Search : Tools like GRRM predict intermediates and barriers for azetidine ring formation .
- Solvent Effects : COSMO-RS models assess solvent polarity’s impact on reaction feasibility .
For example, ICReDD’s integrated computational-experimental workflows reduced synthesis optimization time by 50% in related azetidines .
Advanced: How should conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer:
Contradictions may arise from assay conditions or impurity interference. Resolution strategies:
- Dose-response profiling : Validate activity across multiple concentrations to exclude false positives.
- Metabolite analysis : LC-MS identifies degradation products that may contribute to cytotoxicity .
- In silico docking : Compare binding affinities with homologous targets to confirm specificity (e.g., CYP450 vs. kinase targets) .
Theoretical: How can synthesis protocols align with reaction design frameworks like ICReDD’s computational-experimental loop?
Answer:
Integrate theory-driven design with empirical validation:
Pre-synthesis modeling : Use DFT to prioritize feasible routes.
Data-driven optimization : Feed experimental results (e.g., yields, byproducts) into machine learning models to refine predictions .
Feedback loops : Adjust computational parameters (e.g., solvent descriptors) based on empirical solvent screening data .
This approach ensures alignment with academic standards for hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
